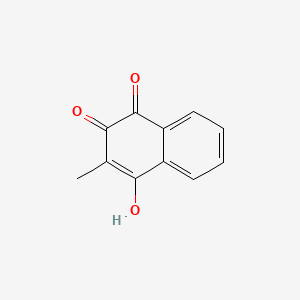

2-Hydroxy-3-methyl-1,4-naphthoquinone

説明

Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-3-methylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-6-9(12)7-4-2-3-5-8(7)11(14)10(6)13/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVCGTNXEKDVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876664 | |

| Record name | Phthiocol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-55-6 | |

| Record name | Phthiocol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthiocol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthiocol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-methyl-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHIOCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R72C50E69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxy-3-methyl-1,4-naphthoquinone synthesis methods

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as phthiocol, is a naturally occurring naphthoquinone with significant biological activities, including anticancer and antihemorrhagic properties.[1][2] Its structural similarity to Vitamin K3 (menadione) has made it a subject of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic methods for phthiocol, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and evaluation of naphthoquinone derivatives.

Introduction

Phthiocol was first isolated from human tubercle bacilli and is an analog of vitamin K3.[1] The 1,4-naphthoquinone (B94277) moiety is a critical component in many natural products and is known for a wide range of biological activities.[3] The synthesis of phthiocol and its derivatives is a key area of research for developing new therapeutic agents. This guide details several established methods for the synthesis of phthiocol, providing a comparative analysis of their yields and reaction conditions.

Core Synthesis Methodologies

Several synthetic routes to this compound have been established. The most prominent methods include the oxidation of menadione (B1676200), synthesis from 2-methylnaphthalene (B46627), and the Diels-Alder reaction.

Oxidation of Menadione (Vitamin K3)

A prevalent and straightforward method for synthesizing phthiocol is through the oxidation of 2-methyl-1,4-naphthoquinone (menadione). This method can be performed under different temperature conditions, leading to variations in the coordination of resulting metal complexes if those are subsequently synthesized.[1][2]

A modified procedure based on established methods is as follows:[1]

-

Dissolve 2-methyl-1,4-naphthoquinone (menadione) (0.516 g, 3 mmol) in 15 mL of dry methanol.

-

Chill the solution in an ice bath to maintain a temperature of 0 °C.

-

Add 0.1 g of anhydrous sodium carbonate (Na₂CO₃) and 1 mL of 30% hydrogen peroxide (H₂O₂) in 5 mL of water to the reaction mixture.

-

Maintain the reaction temperature at 0 °C with continuous stirring.

-

Upon completion of the reaction, fine yellow crystals of phthiocol will form.

-

Collect the crystals via vacuum filtration and rinse with cold methanol.[4]

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |

| Menadione | Na₂CO₃, H₂O₂, Methanol | 0 | Not explicitly stated | [1] |

| Menadione | Sodium acetate (B1210297) trihydrate | 26 (Room Temp) | Not explicitly stated | [1] |

Caption: Workflow for the synthesis of Phthiocol from Menadione.

Synthesis from 2-Methylnaphthalene

Another effective method involves the direct oxidation of 2-methylnaphthalene. This process utilizes a strong mineral acid as a catalyst.

-

Prepare a solution of 2-methylnaphthalene in acetic acid.

-

Use hydrogen peroxide as the oxidant.

-

Introduce sulfuric acid as a catalyst to the reaction mixture.

-

The reaction proceeds to yield 2-methyl-1,4-naphthoquinone (menadione) as an intermediate, which is then hydroxylated.

| Starting Material | Oxidant | Catalyst | Solvent | Yield of Menadione (%) | Reference |

| 2-Methylnaphthalene | H₂O₂ | Sulfuric Acid | Acetic Acid | 81.3 | [5] |

Caption: Synthesis of Phthiocol from 2-Methylnaphthalene.

Diels-Alder Reaction

A one-pot synthesis method utilizes the Diels-Alder reaction between a hydroxy-substituted 2-pyrone and 1,4-benzoquinone (B44022).[3] This approach is advantageous as it avoids the use of gaseous and flammable 1,3-butadiene.[3]

-

Add 1,4-benzoquinone (0.8639 g, 7.992 mmol), triethanolamine (B1662121) (0.053 mL, 0.3996 mmol), and 4-hydroxy-6-methyl-2-pyrone (B586867) (0.504 g, 3.996 mmol) to a blended solvent of EtOH:Et₂O (1:4, 50 mL).[3]

-

Stir the mixture at 35 °C for 3.5 hours, during which a yellow-brown crystal will deposit.[3]

-

Evaporate the filtrate using a rotary evaporator to obtain the product.

| Diene | Dienophile | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-hydroxy-6-methyl-2-pyrone | 1,4-Benzoquinone | Triethanolamine | 35 | 3.5 | Not explicitly stated for phthiocol | [3] |

| 4-chloro-3-hydroxy-2-pyrone | 1,4-Benzoquinone | Triethanolamine | - | - | 92.3 (for the chloro-derivative) | [3] |

Caption: Diels-Alder approach to Hydroxy-substituted 1,4-Naphthoquinones.

Conclusion

The synthesis of this compound can be achieved through various methodologies, each with its own set of advantages and considerations. The oxidation of menadione represents a direct and widely used approach. The synthesis from 2-methylnaphthalene provides an alternative route from a readily available starting material. The Diels-Alder reaction offers a more convergent and elegant one-pot strategy. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development program. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their objectives.

References

- 1. Metal complexes of a pro-vitamin K3 analog phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): synthesis, characterization, and anticancer activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Metal complexes of a pro-vitamin K3 analog phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): synthesis, characterization, and anticancer activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. openprairie.sdstate.edu [openprairie.sdstate.edu]

- 5. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2-Hydroxy-3-methyl-1,4-naphthoquinone: A Technical Overview

For Immediate Release

[City, State] – 2-Hydroxy-3-methyl-1,4-naphthoquinone, a member of the versatile naphthoquinone class of compounds, has garnered significant attention within the scientific community for its broad spectrum of biological activities. This technical guide provides an in-depth analysis of its core biological effects, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanistic pathways, intended for researchers, scientists, and professionals in drug development.

Introduction

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914) and are widely distributed in nature, particularly in plants and some microorganisms.[1] Their chemical structure, characterized by a naphthalene ring with two ketone groups, is the foundation for their diverse pharmacological properties.[2] this compound, also known as phthiocol, is a well-studied derivative that has demonstrated significant potential in various therapeutic areas, including oncology, microbiology, and inflammatory diseases. The biological activity of naphthoquinones is often attributed to their ability to undergo redox cycling, generating reactive oxygen species (ROS), and their electrophilic nature, which allows for interaction with biological nucleophiles such as proteins and nucleic acids.[2]

Anticancer Activity

The anticancer properties of 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives are a primary focus of current research. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various 2-hydroxy-1,4-naphthoquinone derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). While specific data for this compound is limited, the data for structurally related compounds provide valuable insights into the potential of this chemical class.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | - | 5.58 ± 1.01 (collagen-induced platelet aggregation) | [3] |

| 2-pentoxy-1,4-naphthoquinone | IGROV-1 (ovarian) | - (79% apoptotic cells) | [4] |

| 2-pentoxy-1,4-naphthoquinone | SK-MEL-28 (melanoma) | - (95.2% apoptotic cells) | [4] |

| Compound 11 (a 1,4-naphthoquinone (B94277) derivative) | MOLT-3 (leukemia) | 0.15 | [5] |

| Compound 11 (a 1,4-naphthoquinone derivative) | HepG2 (liver) | 1.55 | [5] |

| Compound 14 (a 1,4-naphthoquinone derivative) | MOLT-3 (leukemia) | 0.27 | [5] |

| Compound 10 (a 1,4-naphthoquinone derivative) | MOLT-3 (leukemia) | 1.38 | [5] |

| PD9, PD10, PD11, PD13, PD14, PD15 (1,4-naphthoquinone analogues) | DU-145 (prostate), MDA-MB-231 (breast), HT-29 (colon) | 1–3 | [2] |

| Naphthazarin (a natural quinone) | Various cancer cell lines | 0.16 ± 0.15 to 1.7 ± 0.06 | [6] |

| 2-(chloromethyl)quinizarin | Various cancer cell lines | 0.15 ± 0.04 to 6.3 ± 1.8 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of 2-hydroxy-1,4-naphthoquinone derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1.0 × 10⁵ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 2-hydroxy-1,4-naphthoquinone derivative. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

Naphthoquinones exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Key pathways include:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Some naphthoquinone derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[7]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Naphthoquinones can modulate the components of this pathway, such as ERK, JNK, and p38, to induce apoptosis in cancer cells.[8][9]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Inhibition of the NF-κB pathway by naphthoquinones can sensitize cancer cells to apoptosis.[9]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in cancer cells and promotes their proliferation and survival. Some 1,4-naphthoquinone analogs have been identified as potent STAT3 dimerization inhibitors.[2]

Simplified Signaling Pathway Modulation by Naphthoquinones

Caption: Modulation of key cancer-related signaling pathways by naphthoquinones.

Antimicrobial Activity

2-Hydroxy-1,4-naphthoquinone and its derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of several 1,4-naphthoquinone derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30-60 | [10] |

| Naphthazarin | Staphylococcus aureus | 30-125 | [11] |

| 5-acetamido-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30-125 | [11] |

| 2,3-diamino-1,4-naphthoquinone | Staphylococcus aureus | 30-125 | [11] |

| Naphthoquinone derivative 5q | Staphylococcus aureus | 30 | [12] |

| Naphthoquinone derivatives 5c, 5d, 5g, 5i, 5j, 5u, 5v | Pseudomonas aeruginosa | 70-150 | [12] |

| Naphthoquinone derivatives 5a, 5f, 5o, 5s, 5u | Escherichia coli | 31.25-62.5 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[12]

Workflow for Broth Microdilution Assay

Caption: Workflow of the broth microdilution assay for MIC determination.

Methodology:

-

Serial Dilutions: A two-fold serial dilution of the 2-hydroxy-1,4-naphthoquinone derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: A positive control well (containing the microorganism and broth without the test compound) and a negative control well (containing broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. 2-Hydroxy-1,4-naphthoquinone derivatives have shown promise in mitigating these processes.

Anti-inflammatory Activity

Several 1,4-naphthoquinone derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, certain derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with IC50 values ranging from 1.7 to 49.7 µM.[14] This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[14]

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[15][16] These assays measure the ability of the compound to donate a hydrogen atom or an electron to neutralize free radicals.

Experimental Protocols for Antioxidant Assays

DPPH Radical Scavenging Assay: [17]

-

A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

ABTS Radical Cation Scavenging Assay: [18]

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

-

The test compound is added to the ABTS•+ solution.

-

The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation period.

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Logical Flow of Antioxidant Activity Assessment

Caption: Logical flow for assessing antioxidant activity via radical scavenging.

Conclusion

This compound and its related derivatives represent a promising class of bioactive molecules with significant potential for the development of new therapeutic agents. Their multifaceted biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, underscore their importance in medicinal chemistry. Further research is warranted to fully elucidate the mechanisms of action of this compound, optimize its pharmacological profile, and evaluate its efficacy and safety in preclinical and clinical settings. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective treatments for a range of human diseases.

References

- 1. Synthesis and Evaluation of 2-Hydroxy-1,4-naphthoquinone Derivatives as Potent Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents [frontiersin.org]

- 4. Biological evaluation of hydroxynaphthoquinones as anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Methoxy-1,4-naphthoquinone (MNQ) regulates cancer key genes of MAPK, PI3K, and NF-κB pathways in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. In vitro antimicrobial activity of a new series of 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Hydroxy-3-methyl-1,4-naphthoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as Phthiocol. The information presented herein is essential for its identification, characterization, and application in research and development, particularly in the context of medicinal chemistry and drug discovery. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset for this compound was not located, the following tables present representative ¹H and ¹³C NMR data for a closely related analogue, 2-hydroxy-3-(4-[4-(trifluoromethoxy)phenoxy]benzyl)naphthalene-1,4-dione, which serves as a valuable reference for spectral interpretation. The core naphthoquinone signals are expected to be similar.

Table 1: ¹H NMR Data of a 2-Hydroxy-1,4-naphthoquinone Analogue in CDCl₃ (400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.11 | dd | 7.6, 1.2 | H-5 or H-8 |

| 8.07 | dd | 7.6, 1.2 | H-8 or H-5 |

| 7.73 | td | 7.6, 1.4 | H-6 or H-7 |

| 7.66 | td | 7.6, 1.4 | H-7 or H-6 |

| 7.15 | s | - | -OH |

| 4.05 | s | - | -CH₂- (of the substituent) |

| 7.25-6.90 | m | - | Aromatic H (of substituent) |

Table 2: ¹³C NMR Data of a 2-Hydroxy-1,4-naphthoquinone Analogue in CDCl₃ (100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 184.7 | C=O (C4) |

| 181.5 | C=O (C1) |

| 152.9 | C-OH (C2) |

| 134.8 | C-6 or C-7 |

| 133.3 | C-7 or C-6 |

| 132.1 | C-4a |

| 130.9 | C-8a |

| 126.8 | C-5 or C-8 |

| 126.3 | C-8 or C-5 |

| 122.1 | C-3 |

| 31.8 | -CH₂- (of the substituent) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, M | O-H stretch (intramolecular hydrogen bonding) |

| ~1660 | S | C=O stretch (quinone) |

| ~1640 | S | C=O stretch (quinone, hydrogen-bonded) |

| ~1590 | M | C=C stretch (aromatic) |

| ~1290 | M | C-O stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is provided by the NIST WebBook.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 188 | 100 | [M]⁺ (Molecular ion) |

| 160 | ~70 | [M - CO]⁺ |

| 132 | ~25 | [M - 2CO]⁺ |

| 104 | ~45 | [C₇H₄O]⁺ (Naphthoyl cation) |

| 76 | ~50 | [C₆H₄]⁺ (Benzene cation) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition:

-

Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 298 K).

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal.

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Thermo Scientific Nicolet iS10, equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

-

For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

For direct insertion probe analysis, place a small amount of the solid sample into a capillary tube.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on the GC column before entering the ion source. With a direct insertion probe, the sample is heated to induce vaporization.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

2-Hydroxy-3-methyl-1,4-naphthoquinone solubility and stability.

An In-depth Technical Guide on the Solubility and Stability of 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as Phthiocol, is a significant naphthoquinone derivative. It was first isolated from Mycobacterium tuberculosis and is recognized for its antihemorrhagic properties. Structurally, it is a methylated and hydroxylated analog of 1,4-naphthoquinone, the core structure of Vitamin K. Its biological activity, including its role as a ligand for the Aryl Hydrocarbon Receptor (AhR), makes it a compound of interest in various research fields, particularly in drug discovery and development.[1][2][3]

A thorough understanding of the physicochemical properties of Phthiocol, specifically its solubility and stability, is paramount for its effective application in research and formulation development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of Phthiocol, details experimental protocols for their determination, and illustrates relevant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

Table 1: General Physicochemical Properties of Phthiocol

| Property | Value | Reference |

|---|---|---|

| CAS Number | 483-55-6 | [4][5][6] |

| Molecular Formula | C₁₁H₈O₃ | [4][5][6] |

| Molecular Weight | 188.18 g/mol | [4][5][6] |

| Appearance | Yellow to brown solid | [6] |

| Melting Point | 173-174 °C | |

| pKa | 5.21 ± 0.10 (Predicted) |

| IUPAC Name | 2-Hydroxy-3-methylnaphthalene-1,4-dione |[5] |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The solubility of Phthiocol is characterized by its preference for organic solvents over aqueous media.

Qualitative and Quantitative Solubility Data

Quantitative solubility data for Phthiocol in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from related compounds provide a strong indication of its solubility profile. It is readily soluble in Dimethyl Sulfoxide (DMSO).[5] The ability to prepare a 100 mM stock solution in DMSO indicates a solubility of at least 18.8 mg/mL in this solvent.[2] Its effective extraction from natural sources using aqueous ethanol (B145695) mixtures (69-72%) further suggests good solubility in polar organic solvent systems.[5]

For comparison, the closely related compound 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) is reported to have an aqueous solubility of less than 1 mg/mL, indicating that Phthiocol is also likely poorly soluble in water.[7]

Table 2: Solubility Summary for this compound

| Solvent | Temperature | Solubility | Notes |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Ambient | Soluble (≥ 18.8 mg/mL) | Commonly used for preparing stock solutions.[2][5] |

| Aqueous Ethanol (69-72%) | 52-60 °C | Good Solubility | Optimal for extraction, implying high solubility.[5] |

| Water | Ambient | Poorly Soluble | Inferred from data on related naphthoquinones.[7] |

| Methanol (B129727) | Ambient | Soluble | High polarity of methanol facilitates dissolution.[5] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of Phthiocol in a specific solvent.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., Water, Phosphate (B84403) Buffer pH 7.4, Ethanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Validated analytical method (e.g., HPLC-UV, UV-Vis Spectrophotometry)

Procedure:

-

Preparation: Add an excess amount of solid Phthiocol to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed to pellet any remaining undissolved compound.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining microparticles.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis method.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Stability Profile

The chemical stability of Phthiocol is critical for its storage, handling, and use in experimental and pharmaceutical formulations. Recommended storage conditions are dry, dark, and at low temperatures (0-4 °C for short-term, -20 °C for long-term), which suggests sensitivity to light, temperature, and possibly moisture.[4]

Forced Degradation Studies

Table 3: Representative Forced Degradation Conditions and Expected Observations

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl at 60-80 °C | Hydrolysis of functional groups, potential ring cleavage. |

| Alkaline Hydrolysis | 0.1 M NaOH at room temp. | Rapid degradation expected; quinones are often base-sensitive. |

| Oxidation | 3-30% H₂O₂ at room temp. | Oxidation of the quinone ring and hydroxyl group. |

| Thermal Degradation | Dry heat at >100 °C | Thermally induced decomposition. |

| Photodegradation | Exposure to UV/Vis light (ICH Q1B) | Photochemically induced degradation.[8] |

Experimental Protocol for a Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that can separate Phthiocol from all potential degradation products generated under stress conditions.

Procedure:

-

Forced Degradation: Prepare solutions of Phthiocol (e.g., in methanol/water) and expose them to the stress conditions outlined in Table 3. Include a control sample protected from stress.

-

Method Development:

-

Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).[9]

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity.

-

-

Chromatographic Analysis: Inject the stressed samples and the control sample into the HPLC system.

-

Method Optimization: Adjust the gradient, mobile phase pH, and column temperature to achieve baseline separation between the parent Phthiocol peak and all degradation product peaks. The goal is a resolution (Rs) > 1.5 for all adjacent peaks.

-

Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Biological Interaction: Aryl Hydrocarbon Receptor (AhR) Signaling

Phthiocol has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in sensing environmental and microbial metabolites.[1][2] The binding of Phthiocol to AhR can trigger downstream signaling cascades, influencing host immune responses. The dissociation constant (Kd) for the interaction between Phthiocol and AhR has been measured at 474.41 nM, indicating a strong binding affinity.[2]

The activation of AhR by a ligand like Phthiocol typically involves the following steps:

-

Binding: Phthiocol enters the cell and binds to the cytosolic AhR complex, which is associated with heat shock proteins (HSPs).

-

Translocation: Ligand binding causes a conformational change, leading to the dissociation of HSPs and the translocation of the AhR-ligand complex into the nucleus.

-

Dimerization: In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT).

-

DNA Binding: The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: This binding initiates the transcription of a battery of genes, including those involved in metabolism (e.g., CYP1A1) and immune regulation.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While it is clearly soluble in organic solvents like DMSO and poorly soluble in water, precise quantitative data across a range of solvents remains to be fully documented. Its stability profile indicates sensitivity to light and temperature, necessitating controlled storage conditions. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters in their own laboratories. Furthermore, the elucidation of its interaction with the AhR signaling pathway underscores its biological relevance and provides a basis for future investigations into its mechanism of action.

References

- 1. The AhR ligand phthiocol and vitamin K analogs as Pseudomonas aeruginosa quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The AhR ligand phthiocol and vitamin K analogs as Pseudomonas aeruginosa quorum sensing inhibitors [frontiersin.org]

- 3. This compound | C11H8O3 | CID 10221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Buy this compound | 483-55-6 | >98% [smolecule.com]

- 6. 483-55-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-Hydroxy-1,4-naphthoquinone - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]

Mechanism of action of 2-Hydroxy-3-methyl-1,4-naphthoquinone.

An In-depth Technical Guide on the Core Mechanism of Action of 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as phthiocol, is a naturally occurring naphthoquinone with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its multifaceted effects, including its anticancer, antimicrobial, cardioprotective, and immunomodulatory properties. Key mechanisms of action involve the induction of oxidative stress, inhibition of crucial enzymes such as topoisomerase II, modulation of key signaling pathways including PI3K/Akt, Nrf2/HO-1, and the Aryl Hydrocarbon Receptor (AhR) pathway, and interference with microbial quorum sensing. This document consolidates quantitative data on its biological efficacy, details key experimental protocols for its study, and provides visual representations of the signaling pathways it modulates.

Introduction

Phthiocol is a vitamin K3 analog that has garnered significant interest in the scientific community for its diverse pharmacological potential.[1][2] Its core 1,4-naphthoquinone (B94277) structure is a key pharmacophore that confers a range of biological activities, making it a promising candidate for drug development. This guide aims to provide an in-depth technical understanding of the molecular mechanisms through which phthiocol exerts its effects.

Anticancer Activity

Phthiocol and its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3] The primary mechanisms behind its anticancer effects are multifactorial, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of topoisomerase II.

Induction of Apoptosis and Generation of Reactive Oxygen Species (ROS)

A hallmark of the anticancer activity of many naphthoquinones, including phthiocol, is the induction of apoptosis through the generation of ROS.[3][4] The redox cycling of the quinone moiety leads to the production of superoxide (B77818) radicals and other ROS, which in turn triggers cellular damage and initiates the apoptotic cascade. This process is often associated with mitochondrial dysfunction.[3]

Derivatives of 1,4-naphthoquinone have been shown to induce apoptosis in human hepatoma cells via ROS-mediated activation of p38/MAPK and JNK signaling pathways, while concurrently down-regulating the pro-survival Akt and STAT3 signaling pathways.[4]

Inhibition of Topoisomerase II

Phthiocol has been identified as an inhibitor of human topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation.[1][3] By inhibiting this enzyme, phthiocol can lead to DNA damage and ultimately cell death in rapidly proliferating cancer cells.

Antimicrobial Activity

Phthiocol exhibits notable antimicrobial properties, particularly against the opportunistic pathogen Pseudomonas aeruginosa.

Quorum Sensing Inhibition

Phthiocol acts as a quorum sensing inhibitor (QSI) in P. aeruginosa. It competitively binds to the Pseudomonas quinolone signal (PQS) receptor, PqsR, thereby interfering with the PQS signaling pathway.[5] This disruption of quorum sensing leads to a reduction in the production of virulence factors and inhibits biofilm formation, crucial for the pathogenicity of P. aeruginosa.[5]

Cardioprotective Effects

Recent studies have highlighted the protective role of phthiocol in the cardiovascular system, specifically in preventing vascular calcification.

Attenuation of Vascular Calcification

Phthiocol has been shown to protect against high phosphate-induced vascular calcification, a condition prevalent in chronic kidney disease.[2] It achieves this by suppressing ROS production in vascular smooth muscle cells (VSMCs) in a dose-dependent manner.[2]

The underlying mechanism for this cardioprotective effect involves the restoration of the PI3K/Akt pathway and the activation of the Nrf2/HO-1 antioxidant signaling pathway.[2] Furthermore, phthiocol downregulates the expression of pro-inflammatory cytokines IL-1β and TNF-α.[2]

Immunomodulatory Effects

Phthiocol functions as a ligand for the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses.[5][6]

Modulation of Immune Cell Phenotypes

Through its interaction with AhR, phthiocol can ameliorate hyperinflammation. In preclinical models of sepsis and lupus, it has been shown to induce a tolerogenic-like phenotype in conventional dendritic cells and promote M2-like polarization in macrophages.[6] This shift in immune cell phenotype is associated with an increased production of the anti-inflammatory cytokine IL-10.[6]

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of phthiocol and its derivatives.

| Compound | Cell Line/Organism | Assay | IC50 / Effective Concentration | Reference |

| Phthiocol | Pseudomonas aeruginosa | pqsA-gfp bioreporter inhibition | Optimal effect at 750 nM | [5] |

| Phthiocol | Mouse Vascular Smooth Muscle Cells | Suppression of calcification | Dose-dependent (1.25-10 µM) | [2] |

| Thiazole Derivative 6a | Ovarian cancer cell line OVCAR-4 | Cytotoxicity | 1.569 ± 0.06 μM | [7] |

| Thiazole Derivative 6a | PI3Kα | Enzyme Inhibition | 0.225 ± 0.01 μM | [7] |

Signaling Pathways

PI3K/Akt Signaling Pathway

Phthiocol restores the PI3K/Akt pathway, which is crucial for cell survival and is often dysregulated in disease states.[2]

Caption: PI3K/Akt signaling pathway restored by phthiocol.

Nrf2/HO-1 Antioxidant Pathway

Phthiocol activates the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress.[2]

Caption: Nrf2/HO-1 antioxidant pathway activated by phthiocol.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Phthiocol acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), modulating immune responses.[5][6]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling by phthiocol.

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify intracellular ROS levels in response to phthiocol treatment.

Materials:

-

Cell line of interest (e.g., vascular smooth muscle cells)

-

Phthiocol

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Seed cells in a suitable culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of phthiocol for the desired time period. Include a vehicle control.

-

After treatment, wash the cells with PBS.

-

Incubate the cells with DCFDA (typically 5-10 µM in PBS or serum-free media) for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer (Ex/Em ~488/525 nm) or a fluorescence plate reader.[3]

-

The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Topoisomerase II Inhibition Assay

Objective: To determine the inhibitory effect of phthiocol on human topoisomerase II activity.

Materials:

-

Human topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Phthiocol

-

DNA loading dye

-

Gel electrophoresis apparatus

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

-

Set up reaction mixtures containing assay buffer, kDNA, and varying concentrations of phthiocol. Include a no-enzyme control and a no-inhibitor control.

-

Initiate the reaction by adding human topoisomerase II to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding DNA loading dye containing a protein denaturant (e.g., SDS).

-

Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase II is observed as a decrease in the decatenation of kDNA, resulting in a higher proportion of catenated DNA compared to the no-inhibitor control.[8][9]

Quorum Sensing Inhibition Assay in P. aeruginosa

Objective: To assess the ability of phthiocol to inhibit quorum sensing in P. aeruginosa.

Materials:

-

P. aeruginosa reporter strain (e.g., a strain with a QS-regulated promoter fused to a reporter gene like GFP)

-

Luria-Bertani (LB) broth

-

Phthiocol

-

96-well microtiter plate

-

Plate reader capable of measuring absorbance and fluorescence

Procedure:

-

Grow an overnight culture of the P. aeruginosa reporter strain.

-

Dilute the overnight culture in fresh LB broth to a standardized optical density (e.g., OD600 of 0.1).

-

In a 96-well plate, add the diluted bacterial culture and varying concentrations of phthiocol. Include a vehicle control.

-

Incubate the plate at 37°C with shaking for a specified period (e.g., 24 hours).

-

Measure the bacterial growth by reading the absorbance at 600 nm.

-

Measure the reporter gene expression by reading the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~485/520 nm for GFP).

-

A decrease in fluorescence relative to the control, without a significant effect on bacterial growth, indicates quorum sensing inhibition.[5][10]

Conclusion

This compound (phthiocol) is a versatile natural product with a complex and multifaceted mechanism of action. Its ability to induce oxidative stress, inhibit topoisomerase II, modulate critical signaling pathways such as PI3K/Akt and Nrf2/HO-1, and interfere with bacterial quorum sensing underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases, including cancer, cardiovascular disorders, and infectious diseases. Further research is warranted to fully elucidate its pharmacological profile and to explore its therapeutic applications in clinical settings.

References

- 1. Vitamin K3 Analog Phthiocol Protects Against High Phosphate-Induced Vascular Calcification in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. cusabio.com [cusabio.com]

- 5. The AhR ligand phthiocol and vitamin K analogs as Pseudomonas aeruginosa quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Unveiling Phthiocol: A Technical Guide to the Natural Sources and Isolation of 2-Hydroxy-3-methyl-1,4-naphthoquinone

For Immediate Release

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methyl-1,4-naphthoquinone, a significant naphthoquinone commonly known as phthiocol. Primarily of microbial origin, this document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing its natural sources and the methodologies for its isolation and quantification.

Introduction to this compound (Phthiocol)

This compound, or phthiocol, is a naturally occurring naphthoquinone that has garnered scientific interest due to its biological activities. It is structurally related to Vitamin K and other synthetic naphthoquinone derivatives. The primary and most well-documented natural source of phthiocol is the bacterium Mycobacterium tuberculosis, where it is considered a metabolite. While some plants within the Impatiens genus are known to produce related naphthoquinones, the direct isolation of phthiocol from botanical sources is not extensively reported in scientific literature.

Natural Sources of Phthiocol

The principal natural source of this compound is microbial.

Microbial Sources

-

Mycobacterium tuberculosis : Phthiocol is recognized as an antihemorrhagic antibiotic isolated from this pathogenic bacterium. It is a key metabolite, and its presence has been detected in human lung cells infected with Mycobacteria. The biosynthesis of phthiocol in M. tuberculosis is linked to the menaquinone (Vitamin K2) pathway, originating from chorismate.

While some studies have investigated the presence of various naphthoquinones in plants, the direct isolation of phthiocol is not a primary focus. Species of the Impatiens genus, such as Impatiens glandulifera and Impatiens balsamina, are known to produce related compounds like 2-methoxy-1,4-naphthoquinone (B1202248) and lawsone (2-hydroxy-1,4-naphthoquinone).

Biosynthesis of Phthiocol

The biosynthesis of this compound in Mycobacterium tuberculosis is intricately linked to the shikimate pathway, which is responsible for the production of aromatic amino acids.

dot

Caption: Biosynthetic pathway of Phthiocol from Chorismate.

The pathway begins with chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions, chorismate is converted to 1,4-dihydroxy-2-naphthoate (DHNA). DHNA is a critical branch point, leading to the biosynthesis of menaquinone (Vitamin K2). Phthiocol is believed to be formed from DHNA through a series of steps including decarboxylation, methylation, and oxidation.

Isolation and Purification of Phthiocol from Mycobacterium tuberculosis

The isolation of phthiocol from M. tuberculosis cultures is a multi-step process involving cell culture, lysis, extraction, and chromatographic purification. The following protocols are compiled from various methodologies described in the scientific literature for the extraction of metabolites from mycobacteria.

Culture of Mycobacterium tuberculosis

-

Strain : Mycobacterium tuberculosis H37Rv is a commonly used laboratory strain.

-

Medium : Grow cultures in a suitable liquid medium such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.

-

Incubation : Incubate cultures at 37°C with shaking (100-150 rpm) to ensure aeration. Cultures are typically grown to late logarithmic or early stationary phase to maximize metabolite production.

Cell Lysis and Extraction

dot

Caption: General workflow for the extraction of Phthiocol.

Protocol for Cell Lysis and Liquid-Liquid Extraction:

-

Harvesting : Centrifuge the bacterial culture (e.g., 5000 x g for 15 minutes at 4°C) to pellet the cells. Discard the supernatant.

-

Washing : Wash the cell pellet with a buffered solution (e.g., phosphate-buffered saline, pH 7.4) to remove residual media components.

-

Cell Disruption : Resuspend the cell pellet in a suitable buffer. Disrupt the cells using mechanical methods such as sonication or bead beating, which are effective for the robust cell wall of Mycobacterium. This should be performed on ice to prevent degradation of metabolites.

-

Solvent Extraction : Add a mixture of chloroform and methanol (B129727) (typically in a 2:1 or 1:1 v/v ratio) to the cell lysate. Vortex the mixture vigorously to ensure thorough extraction of lipids and other metabolites.

-

Phase Separation : Add water to the mixture to induce phase separation. Centrifuge to separate the organic (chloroform) and aqueous (methanol-water) layers. Phthiocol, being a relatively nonpolar molecule, will partition into the organic phase.

-

Collection and Evaporation : Carefully collect the lower organic phase. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

Chromatographic Purification

The crude extract is a complex mixture of lipids and other metabolites. Chromatographic techniques are essential for the purification of phthiocol.

Column Chromatography Protocol:

-

Stationary Phase : Silica (B1680970) gel (60-120 mesh) is a common choice for the separation of moderately polar compounds.

-

Column Packing : Pack a glass column with a slurry of silica gel in a nonpolar solvent (e.g., hexane).

-

Sample Loading : Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elution : Elute the column with a gradient of solvents with increasing polarity. A common gradient system is hexane-ethyl acetate. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent.

-

Fraction Collection : Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis : Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., 8:2 hexane:ethyl acetate). Visualize the spots under UV light. Phthiocol will appear as a distinct spot.

-

Pooling and Evaporation : Combine the fractions containing pure phthiocol and evaporate the solvent to obtain the purified compound.

Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the isolated phthiocol and for its quantification.

HPLC Method Parameters:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength of 254 nm or 280 nm |

| Injection Volume | 10-20 µL |

| Quantification | Based on a standard curve prepared with a known concentration of a phthiocol standard. |

Quantitative Data

The yield of phthiocol from Mycobacterium tuberculosis cultures can vary depending on the strain, culture conditions, and extraction efficiency. While specific quantitative data is not always reported, the methodologies described allow for the isolation of milligram quantities of phthiocol from liter-scale cultures.

| Source Material | Extraction Method | Purification Method | Purity |

| M. tuberculosis H37Rv Culture | Liquid-Liquid (Chloroform:Methanol) | Column Chromatography (Silica Gel) | >95% (by HPLC) |

Conclusion

This technical guide outlines the primary natural source of this compound (phthiocol) as Mycobacterium tuberculosis and provides a detailed framework for its isolation and purification. The described protocols for cell culture, extraction, and chromatography, coupled with HPLC for quantification, offer a robust methodology for obtaining pure phthiocol for research and development purposes. The provided diagrams for the biosynthetic pathway and extraction workflow serve as valuable visual aids for understanding the key processes involved. This guide is intended to be a valuable resource for scientists working in the fields of natural product chemistry, microbiology, and drug discovery.

Toxicological Profile of 2-Hydroxy-3-methyl-1,4-naphthoquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as Phthiocol, is a naturally occurring naphthoquinone with a range of biological activities. This document provides a comprehensive overview of its toxicological profile, intended for researchers, scientists, and professionals in drug development. It consolidates available data on its acute toxicity, potential for cytotoxicity and genotoxicity, and explores the mechanistic underpinnings of its toxicological effects, including the generation of reactive oxygen species and interactions with key cellular signaling pathways. This guide aims to be a foundational resource for the safe handling and evaluation of this compound in research and development settings.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-Hydroxy-3-methylnaphthalene-1,4-dione |

| Synonyms | Phthiocol, 2-Hydroxy-3-methyl-1,4-naphthalenedione |

| CAS Number | 483-55-6 |

| Molecular Formula | C₁₁H₈O₃ |

| Molecular Weight | 188.18 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 172-175 °C |

Toxicological Data

Acute Toxicity

The available data on the acute toxicity of this compound indicates moderate toxicity following oral and intraperitoneal administration in animal models.

| Test Organism | Route of Administration | LD50 / LDLo | Value | Reference |

| Mouse | Intraperitoneal | LD50 | 200 mg/kg | [1] |

| Mouse | Oral | LD50 | 600 mg/kg | [1] |

| Chicken | Intraperitoneal | LDLo | 100 mg/kg | [2] |

LD50: Lethal Dose, 50%; LDLo: Lowest Published Lethal Dose

Aquatic Toxicity

This compound is classified as very toxic to aquatic life, highlighting the need for appropriate disposal and environmental precautions.

Experimental Protocols

Acute Oral Toxicity (General Guideline)

The assessment of acute oral toxicity can be conducted following established protocols such as the OECD Guidelines for the Testing of Chemicals. A typical procedure involves the following steps:

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant, are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage. The vehicle for administration should be inert (e.g., water, corn oil). The volume administered should not exceed 10 mL/kg of body weight.

-

Dose Levels: A range of dose levels is selected to determine the LD50. A preliminary range-finding study may be conducted with a small number of animals.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals for at least 14 days.

-

Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Cytotoxicity Assessment: MTT Assay (General Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Culture: Adherent or suspension cells are cultured in appropriate medium and conditions (e.g., 37°C, 5% CO₂).

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach (for adherent cells) or stabilize.

-

Compound Exposure: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then exposed to these concentrations for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the exposure period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 (concentration that inhibits 50% of cell viability) is calculated.

Genotoxicity

While specific genotoxicity data for this compound is limited, extensive studies have been conducted on the closely related compound, 2-Hydroxy-1,4-naphthoquinone (Lawsone). These studies consistently show that Lawsone is non-mutagenic in the bacterial reverse mutation assay (Ames test) with and without metabolic activation.[1] Based on this, it is plausible that this compound also lacks mutagenic activity in this assay, although direct testing is required for confirmation.

Mechanism of Toxicity and Signaling Pathways

The toxicity of naphthoquinones is often linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components and trigger various signaling pathways, ultimately leading to cell death.

Reactive Oxygen Species (ROS) Generation

The quinone structure of this compound allows it to accept electrons from cellular reductases, forming a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical. This cycle can repeat, leading to a continuous production of ROS, which can overwhelm the cell's antioxidant defenses.

Induction of Apoptosis

The accumulation of ROS can induce apoptosis (programmed cell death) through various signaling cascades. This often involves the activation of mitogen-activated protein kinases (MAPKs) and the PI3K/Akt pathway.

-

MAPK Pathway: Oxidative stress can activate stress-activated protein kinases such as p38 MAPK and JNK. Activation of these kinases can lead to the phosphorylation of downstream targets that promote apoptosis.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway. ROS can inhibit the activity of this pathway, thereby promoting apoptosis.

The induction of apoptosis by naphthoquinone derivatives often involves the activation of caspases, a family of proteases that execute the apoptotic program.

Interaction with Aryl Hydrocarbon Receptor (AhR)

Recent studies have suggested that phthiocol can act as a ligand for the Aryl hydrocarbon Receptor (AhR), a transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and immune responses. The toxicological implications of this interaction are an area of ongoing research.

Conclusion

This compound exhibits a toxicological profile characterized by moderate acute toxicity in mammals and high toxicity to aquatic organisms. The primary mechanism of its toxicity is likely through the generation of reactive oxygen species via redox cycling, which can lead to cellular damage and induce apoptosis through the modulation of key signaling pathways such as MAPK and PI3K/Akt. While direct genotoxicity data is limited, the non-mutagenic nature of its close analog, Lawsone, suggests a low potential for mutagenicity. Further research is warranted to fully elucidate its toxicological properties and the specific signaling cascades it affects, particularly in relation to its interaction with the Aryl hydrocarbon Receptor. This guide provides a foundational understanding to aid in the safe and informed use of this compound in scientific and developmental applications.

References

A Comprehensive Technical Guide to 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as Phthiocol, is a significant member of the naphthoquinone family, a class of organic compounds characterized by a naphthalene (B1677914) ring system with two ketone groups. Historically isolated from Mycobacterium tuberculosis, Phthiocol and its derivatives have garnered substantial interest in the scientific community due to their diverse biological activities. These compounds have demonstrated potential as antimicrobial, antifungal, and anticancer agents.[1][2][3] This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for their determination, and insights into the molecular mechanisms of action of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈O₃ | [4][5] |

| Molecular Weight | 188.18 g/mol | [4][5] |

| Appearance | Yellow to brown solid | [4] |

| Melting Point | 173-174 °C | [4] |

| Boiling Point | 283.17 °C (rough estimate) | [5] |

| Solubility | Soluble in DMSO. Insoluble in water. | [4] |

| pKa | 5.21 ± 0.10 (Predicted) | [6] |

| logP | 1.20 | [6] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for compound characterization. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised rapidly to approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

-

Determination of pKa (Acid Dissociation Constant)

The pKa value provides insight into the ionization state of a molecule at a given pH, which is critical for understanding its behavior in biological systems.

Protocol (Potentiometric Titration):

-

Solution Preparation: A standard solution of this compound is prepared in a suitable co-solvent system (e.g., water-ethanol mixture) to ensure solubility.

-

Titration:

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.

Protocol (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning:

-

A known amount of this compound is dissolved in the aqueous phase.

-

An equal volume of the saturated n-octanol is added.

-

The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete phase separation.

-

-

Concentration Analysis: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Synthesis Workflow

A common method for the synthesis of this compound (Phthiocol) is through the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) with a methylating agent. The following diagram illustrates a general workflow for its synthesis.

Caption: General workflow for the synthesis of Phthiocol.

Mechanisms of Action & Signaling Pathways

The biological activities of this compound are attributed to its ability to interfere with cellular processes through various mechanisms.

Anticancer Activity: Induction of Apoptosis via ROS and MAPK/Akt/STAT3 Signaling

In cancer cells, this compound and its derivatives have been shown to induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[7][8][9] Elevated ROS levels can lead to oxidative stress, causing damage to cellular components and activating downstream signaling pathways that promote cell death. Key signaling pathways implicated in this process include the Mitogen-Activated Protein Kinase (MAPK), Akt, and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[8][9][10][11]

Caption: Proposed anticancer mechanism of action.

Antimicrobial Activity: Inhibition of Essential Enzymes

The antimicrobial effect of this compound is thought to involve the inhibition of essential bacterial enzymes.[1] The electrophilic nature of the naphthoquinone ring makes it susceptible to nucleophilic attack by sulfhydryl groups (-SH) present in the cysteine residues of bacterial proteins. This covalent modification can lead to the inactivation of enzymes crucial for bacterial survival.

Caption: Proposed antimicrobial mechanism of action.

Conclusion